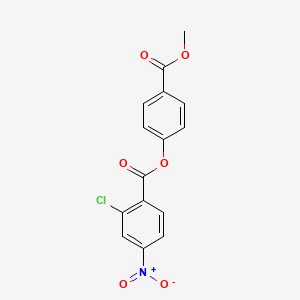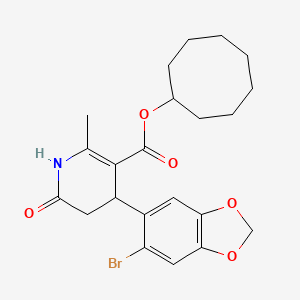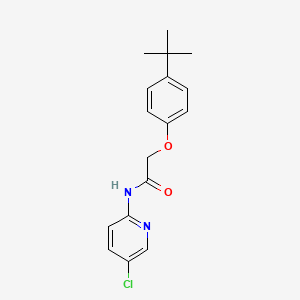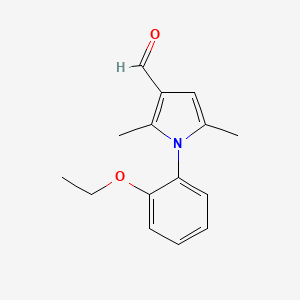![molecular formula C17H15FN2O3S B5712633 Ethyl 4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B5712633.png)
Ethyl 4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzoate ester, a fluorophenyl group, and a carbamothioyl moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 4-aminobenzoate.
Introduction of the Fluorophenyl Group: The next step involves the acylation of ethyl 4-aminobenzoate with 3-fluorobenzoyl chloride in the presence of a base, such as pyridine, to form ethyl 4-({[(3-fluorophenyl)carbonyl]amino)benzoate.
Formation of the Carbamothioyl Moiety: The final step involves the reaction of ethyl 4-({[(3-fluorophenyl)carbonyl]amino)benzoate with thiourea in the presence of a base, such as sodium hydroxide, to form the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, the presence of the fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in drug design and development.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate
- Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate
- Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate
Uniqueness
Ethyl 4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to the presence of the 3-fluorophenyl group, which imparts specific chemical properties, such as increased lipophilicity and enhanced binding affinity for certain molecular targets. This makes the compound particularly valuable in the fields of medicinal chemistry and drug design, where these properties can be leveraged to develop new therapeutic agents with improved efficacy and selectivity.
Propiedades
IUPAC Name |
ethyl 4-[(3-fluorobenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-2-23-16(22)11-6-8-14(9-7-11)19-17(24)20-15(21)12-4-3-5-13(18)10-12/h3-10H,2H2,1H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEHAIHPMVFECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-hydroxy-N'-{[5-(2-pyridinylthio)-2-furyl]methylene}-2-naphthohydrazide](/img/structure/B5712560.png)


![N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-methoxy-phenyl)-acetamide](/img/structure/B5712580.png)
![14-propan-2-yl-11-thia-3,5,6,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B5712589.png)
![(4-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5712593.png)
![ETHYL 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5712595.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5712607.png)


![METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE](/img/structure/B5712644.png)
![N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5712649.png)
![4-{[(Cyclopentylcarbamothioyl)amino]methyl}benzenesulfonamide](/img/structure/B5712650.png)

